molecular formula C16H21NO B10838360 (6-Propoxy-2-naphthyl)-2-aminopropane

(6-Propoxy-2-naphthyl)-2-aminopropane

Cat. No.: B10838360
M. Wt: 243.34 g/mol
InChI Key: CRXAYNAYXGFRGO-UHFFFAOYSA-N
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Description

(6-Propoxy-2-naphthyl)-2-aminopropane is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group at the 6th position and an aminopropane group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxy-2-naphthyl)-2-aminopropane typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first subjected to a Friedel-Crafts alkylation reaction to introduce the propoxy group at the 6th position. This reaction is usually carried out using propyl bromide and aluminum chloride as the catalyst.

    Amination: The 6-propoxy-naphthalene is then subjected to a nitration reaction to introduce a nitro group at the 2nd position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Propoxy-2-naphthyl)-2-aminopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted naphthalene derivatives .

Scientific Research Applications

(6-Propoxy-2-naphthyl)-2-aminopropane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (6-Propoxy-2-naphthyl)-2-aminopropane involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Propoxy-2-naphthyl)-2-aminopropane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group at the 6th position provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(6-propoxynaphthalen-2-yl)propan-2-amine

InChI

InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3

InChI Key

CRXAYNAYXGFRGO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N

Origin of Product

United States

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